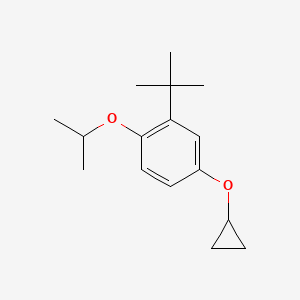
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of tert-butylbenzene with cyclopropyl bromide and isopropyl alcohol in the presence of a strong base such as sodium hydride . The reaction conditions typically include refluxing the mixture in an inert atmosphere to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-4-cyclopropoxy-1-isopropoxybenzene can be compared with other similar compounds, such as:
2-Tert-butyl-4-cyclopropoxy-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to differences in reactivity and physical properties.
2-Tert-butyl-4-cyclopropoxy-1-ethoxybenzene: The presence of an ethoxy group instead of an isopropoxy group results in variations in the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxy-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-15-9-8-13(18-12-6-7-12)10-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3 |
Clé InChI |
GPQZOVMTEZSTHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















